2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid
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Overview
Description
2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorinated aromatic rings, a prop-2-ynoxy group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2,4-dichloroaniline, undergoes a nucleophilic substitution reaction with propargyl alcohol to form 2,4-dichloro-5-prop-2-ynoxyaniline.
Acylation: The aniline derivative is then acylated with chloroacetyl chloride to yield 2-[2-(2,4-dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl] chloride.
Thioether Formation: The final step involves the reaction of the acylated product with thioglycolic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.
Mechanism of Action
The mechanism by which 2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-prop-2-ynoxyaniline: A precursor in the synthesis of the target compound, sharing the dichlorinated aromatic ring and prop-2-ynoxy group.
Thioglycolic Acid Derivatives: Compounds with similar sulfanylacetic acid moieties, used in various chemical and industrial applications.
Uniqueness
2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-2-3-20-11-5-10(8(14)4-9(11)15)16-12(17)6-21-7-13(18)19/h1,4-5H,3,6-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXOJINLIOHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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